![molecular formula C23H25FN2O3 B2691553 2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one CAS No. 850905-83-8](/img/structure/B2691553.png)
2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C23H25FN2O3 and its molecular weight is 396.462. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis
- Studies on structurally related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, have provided insights into their crystal structures, showcasing extensive hydrogen bonding and formation of one-dimensional networks, which are crucial for understanding their chemical behavior and potential applications in drug design (Ullah & Altaf, 2014).
Drug Metabolism and Pharmacokinetics
- Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, offers valuable information on its elimination pathways, half-life, and principal circulating components, essential for drug development and therapeutic application (Renzulli et al., 2011).
HIV-1 Replication Inhibition
- Fluoroquinoline derivatives have been identified as potent inhibitors of HIV-1 replication, offering a new avenue for antiretroviral drug development (Baba et al., 1998).
Antimicrobial and Antifungal Activities
- The synthesis and study of fluoroquinolone-based 4-thiazolidinones have shown significant antifungal and antibacterial activities, highlighting their potential as new antimicrobial agents (Patel & Patel, 2010).
Antitumor Agents
- Exploration of 2-phenylquinolin-4-ones has led to anticancer drug candidates, showing significant inhibitory activity against tumor cell lines and insights into the mechanism of action, which are crucial for the development of new antitumor therapies (Chou et al., 2010).
Luminescent Properties and Photo-induced Electron Transfer
- Studies on piperazine substituted naphthalimides have unveiled their luminescent properties and photo-induced electron transfer (PET) process, indicating potential applications in material science and molecular sensors (Gan et al., 2003).
Antibacterial Agents
- Novel arylfluoroquinolones with potent in vitro antibacterial potency have been synthesized, offering new solutions for antibiotic resistance problems (Chu et al., 1985).
Imaging Agents
- The synthesis of AZD8931 as a PET agent for imaging of EGFR, HER2, and HER3 signaling in cancer research highlights the compound's potential for diagnostic applications and personalized medicine (Wang et al., 2014).
Insecticide Activities
- Pyridine derivatives have been studied for their toxicity against cowpea aphid, showing that certain compounds possess aphidicidal activities that could lead to the development of new insecticides (Bakhite et al., 2014).
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c24-18-9-7-17(8-10-18)15-26-14-11-19-20(23(26)28)5-4-6-21(19)29-16-22(27)25-12-2-1-3-13-25/h4-10H,1-3,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWZRLHBEHUZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)
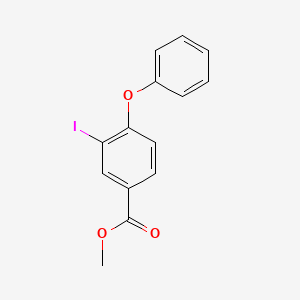
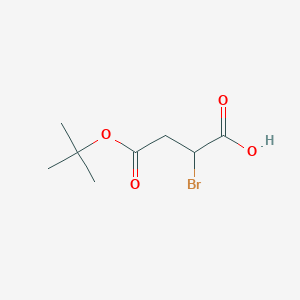
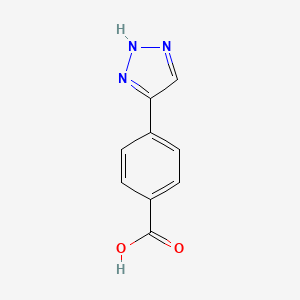
![methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate](/img/structure/B2691477.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)
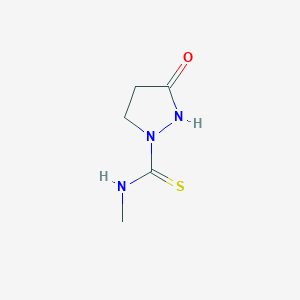
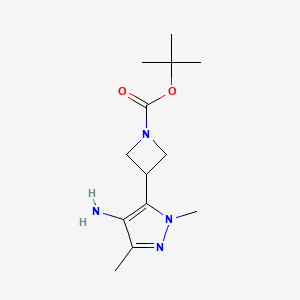

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-phenylphenyl)ethanone](/img/structure/B2691483.png)
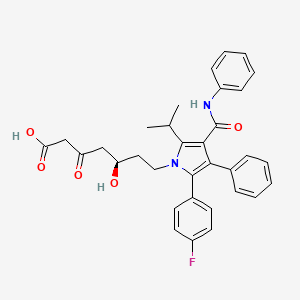
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2691488.png)

